4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-9-5(12-2)3(7)4(8-9)6(10)11/h1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIJGZDFJMMTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxaldehyde or 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of 4-substituted-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of novel heterocyclic compounds: The compound serves as a building block for the synthesis of various heterocyclic derivatives with potential biological activities.
Biology:
Enzyme inhibitors: Derivatives of this compound may act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine:
Drug development: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Agrochemicals: The compound can be used in the development of new pesticides or herbicides.
Material science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological system and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with halogen, alkyl, and alkoxy substituents are widely studied for their tunable electronic and steric profiles. Below is a detailed comparison of 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid with structurally analogous compounds:
Structural Similarities and Differences
Physicochemical Properties
- Polarity: The presence of a methoxy group in this compound increases polarity compared to analogs with alkyl groups (e.g., A747329). This impacts solubility in polar solvents like water or methanol .
- Acidity : The carboxylic acid group (pKa ~2–3) allows for salt formation, enhancing solubility in basic media. Trifluoromethyl-substituted analogs exhibit stronger acidity due to the electron-withdrawing CF₃ group (pKa ~1.5) .
- Thermal Stability : Methyl and ethyl substituents improve thermal stability compared to methoxy derivatives, which may undergo demethylation under harsh conditions .
Key Research Findings
- Synthetic Utility : The bromine atom in this compound enables efficient palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of Ru(II)-polypyridyl complexes for photocatalytic applications .
- Biological Activity : Pyrazole-3-carboxylic acids with trifluoromethyl groups exhibit superior inhibitory effects on cyclooxygenase-2 (COX-2) compared to methoxy analogs, highlighting the role of electron-withdrawing groups in drug design .
Biological Activity
4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine, methoxy, and carboxylic acid groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
- Molecular Formula: C₆H₇BrN₂O₃
- Molecular Weight: 235.04 g/mol
- CAS Number: 1239758-99-6
The presence of the bromo and methoxy groups significantly influences the compound's reactivity and biological properties, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways involved in inflammation and pain perception, similar to other pyrazole derivatives that have shown promising results in preclinical studies.
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition (IC₅₀) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 54.65 μg/mL | Reference |
Studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives exhibited comparable or superior anti-inflammatory effects to standard treatments like diclofenac sodium .
Analgesic Activity
In addition to anti-inflammatory effects, pyrazole derivatives have shown analgesic properties. Research indicates that these compounds can modulate pain pathways effectively. For example, some derivatives demonstrated significant pain relief in animal models, with inhibition percentages exceeding those of established analgesics .
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Study on COX Inhibition : A series of substituted pyrazoles were synthesized and screened for COX-1/COX-2 inhibitory activity. The most potent compounds showed selectivity towards COX-2, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
- Histopathological Investigations : In vivo studies assessed the safety profile of these compounds through histopathological examinations of organs such as the stomach and liver. Results indicated minimal degenerative changes, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-nitro-1H-pyrazole | Nitro group at position 3 | Different electronic properties |
| 4-Bromo-5-methylpyrazole | Methyl group at position 5 | Lacks carboxylic acid functionality |
| 5-Bromo-3-methoxy-1-methylpyrazole | Methoxy group at position 3 | Affects reactivity differently |
These comparisons illustrate how variations in substituents can influence both chemical reactivity and biological activity.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C, 12h | 78 | 95 | |
| Methoxylation | NaOMe, Pd(PPh₃)₄, 80°C, 24h | 65 | 97 | |
| Carboxylic Acid Formation | KMnO₄, H₂SO₄, reflux | 82 | 98 |
Basic: Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.82 (s, OCH₃), δ 2.48 (s, CH₃) | |
| ¹³C NMR (DMSO-d₆) | δ 169.8 (COOH), δ 109.7 (C-Br) | |
| X-ray | Dihedral angle: 12.5° (pyrazole-methoxy) |
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The C4 bromine acts as a directing group, enabling:
- Suzuki-Miyaura Coupling: Reacts with aryl boronic acids under Pd catalysis (e.g., Pd(OAc)₂, PPh₃) to form biaryl derivatives .
- Negishi Coupling: Zinc reagents selectively replace bromine, enabling C-C bond formation at the 4-position .
Key Considerations:
- Steric Effects: Methoxy and methyl groups at C5 and C1 reduce steric hindrance, favoring coupling at C4.
- Electronic Effects: Bromine’s electron-withdrawing nature activates the pyrazole ring for nucleophilic aromatic substitution .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies in yields (e.g., 65% vs. 78% bromination) arise from:
- Reagent Purity: NBS purity (>99% vs. 95%) significantly impacts efficiency .
- Solvent Choice: DMF vs. THF affects reaction kinetics due to polarity differences.
- Workup Protocols: Incomplete extraction or precipitation reduces isolated yields.
Resolution Strategies:
- Reproducibility Checks: Validate methods using high-purity reagents and standardized protocols.
- In Situ Monitoring: Use LC-MS to track intermediate formation and optimize reaction halting points .
Advanced: How to design stability studies under varying conditions (pH, temperature, light)?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C) .
- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC (e.g., 5% degradation after 48h) .
- pH Stability: Incubate in buffers (pH 1–13) and quantify hydrolysis products (e.g., carboxylic acid deprotonation at pH >10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
